molecular formula C9H10BrCl B14498407 1-(1-Bromoethyl)-2-(chloromethyl)benzene CAS No. 64449-66-7

1-(1-Bromoethyl)-2-(chloromethyl)benzene

Cat. No.: B14498407
CAS No.: 64449-66-7
M. Wt: 233.53 g/mol
InChI Key: YUVNYOZVEDMWDO-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2-(chloromethyl)benzene is an aromatic compound featuring a bromoethyl (-CHBrCH₃) and a chloromethyl (-CH₂Cl) substituent in adjacent positions on the benzene ring. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in alkylation and cyclization reactions.

Properties

CAS No.

64449-66-7

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(1-bromoethyl)-2-(chloromethyl)benzene

InChI

InChI=1S/C9H10BrCl/c1-7(10)9-5-3-2-4-8(9)6-11/h2-5,7H,6H2,1H3

InChI Key

YUVNYOZVEDMWDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1CCl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-bromoethane, followed by chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 1-(1-Bromoethyl)-2-(chloromethyl)benzene typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include distillation and recrystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-2-(chloromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: New aromatic halides or alcohols.

    Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

    Reduction Products: Hydrocarbons.

Scientific Research Applications

1-(1-Bromoethyl)-2-(chloromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-2-(chloromethyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophilic species to form a carbocation intermediate, which then loses a proton to regenerate the aromatic system. This mechanism is facilitated by the presence of electron-withdrawing halogen groups, which stabilize the intermediate .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between 1-(1-Bromoethyl)-2-(chloromethyl)benzene and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Reactivity Reference
1-(1-Bromoethyl)-2-(chloromethyl)benzene C₉H₁₀BrCl Bromoethyl (C1), Chloromethyl (C2) 245.54 High reactivity in alkylation; potential for cyclization due to proximity of halogens
1-Bromo-2-(chloromethyl)benzene C₇H₆BrCl Bromo (C1), Chloromethyl (C2) 205.48 Used in thiophene synthesis via lithiation and cyclization
1-(1-Bromoethyl)-4-fluorobenzene C₈H₈BrF Bromoethyl (C1), Fluorine (C4) 203.05 Fluorine's electronegativity stabilizes intermediates; lower nucleophilicity compared to chlorine
1-(1-Bromoethyl)-4-methylbenzene C₉H₁₁Br Bromoethyl (C1), Methyl (C4) 199.09 Methyl group donates electrons, enhancing stability of intermediates
1-Bromo-2-(2-chloroethyl)benzene C₈H₈BrCl Bromo (C1), Chloroethyl (C2) 219.50 Extended carbon chain increases steric hindrance; slower reaction kinetics
1-(1-Bromoethyl)-2-nitrobenzene C₈H₈BrNO₂ Bromoethyl (C1), Nitro (C2) 238.06 Nitro group strongly electron-withdrawing, directing electrophilic substitutions

Stability and Handling

  • Thermal Stability : Bromoethyl-substituted compounds (e.g., 1-(1-Bromoethyl)-4-methylbenzene) are generally stable at room temperature but may decompose under heat or UV light, releasing HBr or HCl .
  • Sensitivity to Moisture : The chloromethyl group in the target compound is prone to hydrolysis, necessitating anhydrous conditions during synthesis .

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